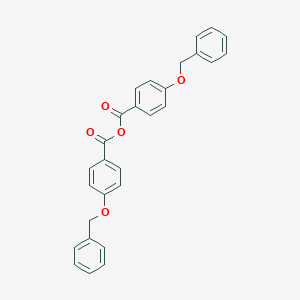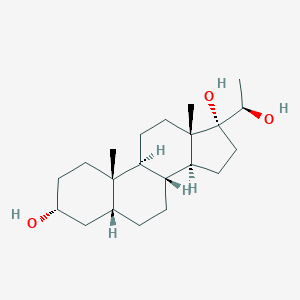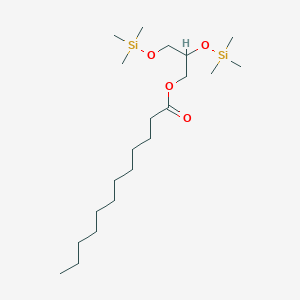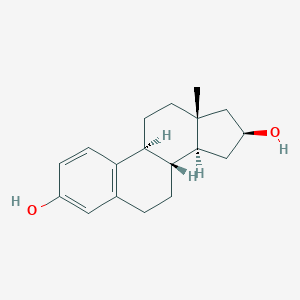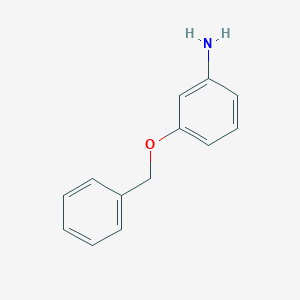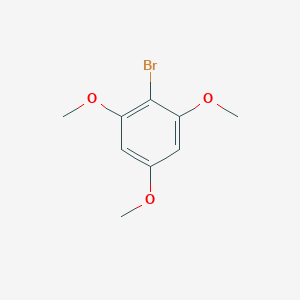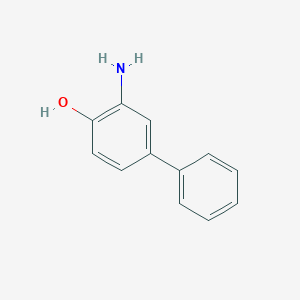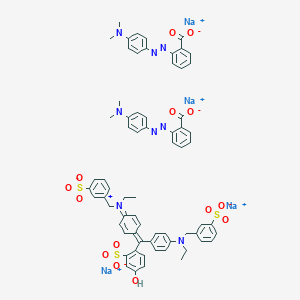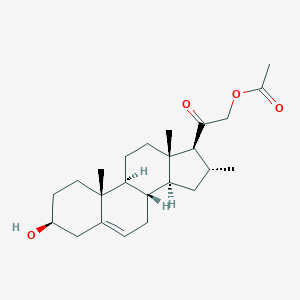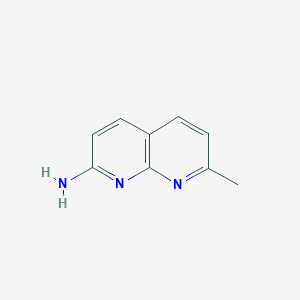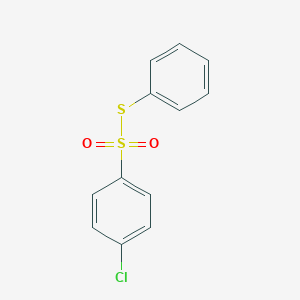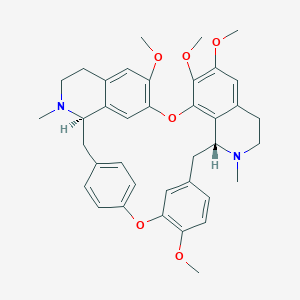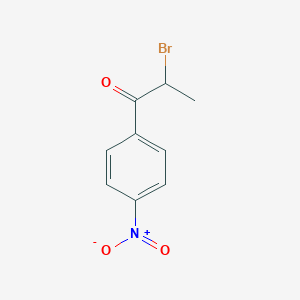
2-Bromo-1-(4-nitro-phenyl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a compound that has been the subject of various scientific studies. Its structural and chemical properties have been analyzed through different spectroscopic and quantum chemical methods.
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions and can be characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure is commonly determined using methods like HF and DFT/B3LYP with basis sets in the ground state. Theoretical calculations of geometrical parameters, vibrational frequencies, and chemical shifts are comparable with experimental data (Thanigaimani et al., 2015).
Chemical Reactions and Properties
This compound's chemical reactivity and interactions can be understood through studies like non-linear optical (NLO) effect analysis, HOMO-LUMO analysis, and natural bonding orbital (NBO) analysis. These studies reveal insights into molecular bonding and electronic properties (Ramesh et al., 2020).
Physical Properties Analysis
The physical properties, such as the crystal structure and stability, can be influenced and stabilized by weak interactions like C-H⋯π, connecting molecules into specific arrangements (Thanigaimani et al., 2015).
Chemical Properties Analysis
Chemical properties, including electron-hole charge transfer and various intermolecular interactions, can be assessed using computational methods like multiwfn software. These analyses help in understanding the compound's behavior in different chemical environments (Ramesh et al., 2020).
科学的研究の応用
Synthesis and Bioevaluation
One research avenue involves the synthesis and bioevaluation of compounds related to 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For instance, a study by Kumari et al. (2014) explored the synthesis of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives to assess their nematicidal activity against root-knot nematode (Meloidogyne javanica). This study revealed that specific synthesized compounds exhibited significant nematode mortality, indicating potential applications in pest control (Kumari, Singh, & Walia, 2014).
Antimicrobial Agents
Research by Doraswamy & Ramana (2013) focused on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. This study involved several steps, including the treatment of 2-(4-bromo phenyl) methyl cyanide with ethyl chloroformate and the subsequent reactions leading to the synthesis of compounds with potential antimicrobial activity (Doraswamy & Ramana, 2013).
Structural Analysis
The structural and interaction analysis of related compounds is another research direction. Xiao Fang & Yifeng Wang (2016) presented a study on (1R,2R)-8-Bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydronaphtho[2,1-b]furan, detailing its structure and intermolecular interactions. The analysis of molecular geometry and interactions such as C—H⋯Br can provide insights into the stability and potential reactivity of similar compounds (Xiao Fang & Yifeng Wang, 2016).
Applications in Synthesis
The role of related compounds in the synthesis of other complex molecules has also been studied. For example, research by Wei Wenlong (2010) reviewed the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications in various industries such as cosmetics, water treatment, and the pharmaceutical industry. This highlights the versatility of such compounds in different scientific and industrial applications (Wei Wenlong, 2010).
Safety And Hazards
特性
IUPAC Name |
2-bromo-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDQBRWAPDVHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-nitro-phenyl)-propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


